N-(5-Amino-2-fluorophenyl)-4-chlorobenzamide
Description
N-(5-Amino-2-fluorophenyl)-4-chlorobenzamide (CAS: 926200-19-3) is a benzamide derivative with a molecular formula of C₁₃H₁₀ClFN₂O and a molecular weight of 264.68 g/mol . The compound features a 4-chlorobenzamide group linked to a 5-amino-2-fluorophenyl moiety. This structure combines halogenated (Cl, F) and amino substituents, which may influence its electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
N-(5-amino-2-fluorophenyl)-4-chlorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFN2O/c14-9-3-1-8(2-4-9)13(18)17-12-7-10(16)5-6-11(12)15/h1-7H,16H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPCFYPRYHWFMOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=CC(=C2)N)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Amino-2-fluorophenyl)-4-chlorobenzamide typically involves the reaction of 5-amino-2-fluoroaniline with 4-chlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the process. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at a temperature range of 0-5°C to ensure controlled reaction kinetics and high yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method allows for better control over reaction parameters, improved safety, and higher throughput. The use of automated systems for reagent addition and product separation further enhances the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
N-(5-Amino-2-fluorophenyl)-4-chlorobenzamide undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluorine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-Amino-2-fluorophenyl)-4-chlorobenzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-Amino-2-fluorophenyl)-4-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. The presence of the fluorine and chlorine atoms enhances the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Halogen Substitution: Chloro vs. Fluoro
- N-(Benzo[d]thiazol-2-yl)-4-chlorobenzamide (1.2e): This analog replaces the 5-amino-2-fluorophenyl group with a benzo[d]thiazole ring. The 4-chloro substitution is retained, but the heterocyclic thiazole enhances rigidity and may improve binding to biological targets. Its higher melting point (202–212°C vs. target compound’s unspecified value) suggests increased crystallinity due to planar heterocyclic systems .
- N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide: Replaces chlorine with fluorine on the benzamide ring.
Amino and Hydroxy Substituents
- N-(3-Benzyl-5-hydroxyphenyl)-4-chlorobenzamide (7i): Incorporates a benzyl and hydroxyl group instead of the amino-fluorophenyl group. The hydroxyl group introduces hydrogen-bonding capability, which may enhance solubility but reduce metabolic stability. Yield: 62%, m.p. 191.6–192.8°C .
- N-(5-Amino-2-methoxyphenyl)-4-chlorobenzamide: Substitutes the fluorine atom with a methoxy group. Methoxy’s electron-donating effects could modulate electronic properties differently than fluorine’s electron-withdrawing nature .
Physicochemical Properties
Table 1: Comparison of Physical Properties
- Yields : Analogs like Z-4b (63.4%) and 7i (62%) demonstrate moderate-to-high synthetic efficiency, while others (e.g., Z-4c at 9.5%) highlight challenges in complex heterocyclic systems .
- Melting Points : Heterocyclic analogs (e.g., Z-4b, 1.2e) generally exhibit higher melting points due to increased molecular rigidity and intermolecular interactions .
Anti-Inflammatory Activity
- N-(4-Phenyl-1,3-thiazol-2-yl)-4-chlorobenzamide (5c) : Exhibits significant anti-inflammatory activity in carrageenan-induced rat paw edema models. The 4-chloro substitution and thiazole ring likely contribute to its potency .
Neuroprotective Potential
- RO16-1649 (N-(2-aminoethyl)-4-chlorobenzamide hydrochloride): A related compound with imidazoline I₂ receptor affinity, suggesting that 4-chlorobenzamide derivatives may have neuroprotective applications .
Antimicrobial and Antifungal Activity
Biological Activity
N-(5-Amino-2-fluorophenyl)-4-chlorobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
This compound features an amino group, a fluorine atom, and a chlorobenzamide moiety. These functional groups contribute to its ability to interact with various biological targets, including enzymes and receptors. The fluorine atom enhances lipophilicity, while the amino group can form hydrogen bonds, influencing the compound's binding affinity and specificity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Modulation : The compound may modulate the activity of certain enzymes through competitive or non-competitive inhibition. Preliminary studies suggest that it can affect pathways related to cancer cell proliferation and apoptosis.
- Receptor Interaction : It is hypothesized that this compound might act as a negative allosteric modulator for certain receptors, similar to other benzamide derivatives, which have shown efficacy in treating central nervous system disorders.
In Vitro Studies
Research has demonstrated that this compound exhibits notable activity against various cancer cell lines. For instance, studies indicate that it can inhibit cell growth in models of breast and colorectal cancer by interfering with specific signaling pathways involved in cell proliferation and survival.
Case Studies
- Ophthalmology Applications : One study explored the use of this compound as a small-molecule activator of Pyruvate Kinase Muscle Isozyme 2 (PKM2). This application aimed to reduce photoreceptor apoptosis in models of retinal stress, demonstrating potential neuroprotective effects.
- Cancer Research : Another investigation focused on the compound's ability to inhibit RET kinase activity, which is crucial in certain cancers. The results indicated moderate to high potency in ELISA-based kinase assays, suggesting its potential as a therapeutic agent for RET-driven tumors .
Comparative Analysis with Related Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Inhibits cancer cell proliferation | Enzyme modulation and receptor interaction |
| N-(5-Amino-2-methylphenyl)-4-chlorobenzamide | Modulates enzyme activity | Interacts with hydrophobic regions of proteins |
| N-(5-Amino-2-fluorophenyl)-3-chlorobenzamide | Activates PKM2 for neuroprotection | Potentially acts on metabolic pathways |
Synthesis and Yield
The synthesis of this compound typically involves multi-step organic reactions. A recent study reported a successful yield of 68% over two chemical steps when optimizing the synthesis process. This efficiency is crucial for facilitating further research into its biological applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
